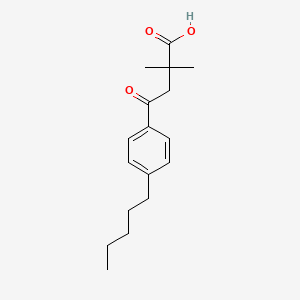

2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid

Description

2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid (IUPAC name) is a substituted butyric acid derivative characterized by a 4-oxo group, a 4-n-pentylphenyl substituent, and two methyl groups at the C2 position. This structural complexity confers distinct physicochemical properties, such as increased lipophilicity due to the pentylphenyl chain and steric hindrance from the dimethyl groups, which may influence bioavailability and metabolic stability .

Properties

IUPAC Name |

2,2-dimethyl-4-oxo-4-(4-pentylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-4-5-6-7-13-8-10-14(11-9-13)15(18)12-17(2,3)16(19)20/h8-11H,4-7,12H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSLWSQQCPCJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Route

One of the most established methods for preparing related 4-oxo-4-phenylbutyric acids involves Grignard reagents derived from halogenated phenylalkanes reacting with diethyl oxalate or its derivatives. This method can be adapted for the 4-n-pentylphenyl substituent.

- Step 1: Preparation of Grignard reagent from 4-n-pentylbromobenzene and magnesium in anhydrous solvent (e.g., methyl tert-butyl ether with a thinner).

- Step 2: Addition of the Grignard reagent to diethyl oxalate or diethyl acetoacetate to form the ketoester intermediate.

- Step 3: Hydrolysis and acidification to yield the keto acid.

Reaction conditions from related patents:

| Parameter | Range/Value |

|---|---|

| Solvent | Methyl tert-butyl ether + thinner (volume ratio 0–0.25:1) |

| Molar ratio (ether:substrate) | 1–5 : 1 |

| Grignard reaction temperature | 30–60 °C |

| Grignard reaction time | 1–12 hours |

| Addition reaction temperature | -30 to 50 °C |

| Addition reaction time | 1–15 hours |

This method offers a short synthesis cycle, high yield, and relatively low cost but requires strict anhydrous and anaerobic conditions to avoid side reactions and yield loss.

Acetic Anhydride Condensation Route

Another approach involves:

- Starting from 4-n-pentylbenzaldehyde.

- Condensation with acetic anhydride to form an intermediate.

- Hydrogenation and esterification to obtain phenylpropionic acid ethyl ester.

- Condensation of this ester with oxalic acid diethyl ester to yield 3-benzyl-oxosuccinic acid diethyl ester.

- Hydrolysis and esterification to finally obtain the 4-oxo-4-(4-n-pentylphenyl)butyric acid.

This multi-step method is longer but allows functional group transformations under milder conditions.

2-Phenylethyl Alcohol Route

This route involves:

- Conversion of 2-phenylethyl alcohol to 2-phenyl-chloride ethane by reaction with sulfur oxychloride.

- Formation of Grignard reagent from 2-phenyl-chloride ethane and magnesium.

- Reaction of the Grignard reagent with oxalic acid diethyl ester to afford the target keto acid.

This is the shortest synthetic route but requires stringent control of anhydrous, anaerobic, and low-temperature conditions, making it less practical for large-scale synthesis due to operational complexity and lower yields.

Comparative Data Table of Preparation Routes

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard Reaction Route | 4-n-pentylbromobenzene, Mg, diethyl oxalate | 30–60 °C, 1–12 h (Grignard); -30 to 50 °C, 1–15 h (addition) | High yield, short cycle, cost-effective | Requires strict anhydrous, anaerobic conditions |

| Acetic Anhydride Condensation | 4-n-pentylbenzaldehyde, acetic anhydride, oxalic acid diethyl ester | Multi-step, moderate temperatures | Milder conditions, scalable | Longer synthesis time |

| 2-Phenylethyl Alcohol Route | 2-phenylethyl alcohol, SOCl2, Mg, oxalic acid diethyl ester | Low temperature, anhydrous, anaerobic | Shortest route | Harsh conditions, lower yield, operational complexity |

| Lithium Hydride Condensation | Dimethyl oxalate, ketoester, LiH | -25 to 40 °C, 14 h; hydrolysis at 0–5 °C | Potentially high purity | Not directly demonstrated for this compound |

Research Findings and Notes

- The Grignard reaction method is the most frequently cited for synthesizing 4-oxo-4-phenylbutyrate derivatives with various substitutions, including the 4-n-pentylphenyl group, due to its versatility and relatively straightforward procedure.

- Strict control of moisture and oxygen is critical in Grignard-based syntheses to avoid side reactions and maximize yield.

- The acetic anhydride route, while longer, provides a robust alternative for industrial synthesis where reaction condition control is easier.

- The 2-phenylethyl alcohol route, although shortest, is less favored due to the demanding reaction environment and lower reproducibility.

- Analytical data such as melting points (~117–119 °C for related compounds), NMR characterization, and purity assessments confirm the successful synthesis of keto acid intermediates.

- Commercial suppliers provide 2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid with high purity (~97%), indicating availability of well-established synthetic methods.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted phenyl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of various pharmaceuticals, particularly as a building block for biologically active compounds. Its structural features allow for modifications that can enhance pharmacological properties.

- G-Secretase Inhibitors : 2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid can be utilized in synthesizing G-secretase inhibitors, which are vital in Alzheimer's disease research. These inhibitors target the enzyme responsible for the cleavage of amyloid precursor protein (APP), thereby reducing amyloid-beta peptide production .

Material Science

The compound's unique structure lends itself to applications in material science, particularly in the synthesis of polymers and other advanced materials.

- Polymerization : It can act as a monomer or cross-linking agent in polymer chemistry, contributing to the development of new materials with tailored properties for specific applications .

Case Study 1: G-Secretase Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition of G-secretase activity. This was correlated with reduced levels of amyloid-beta in cellular models, suggesting potential therapeutic effects against Alzheimer's disease .

Case Study 2: Polymer Development

Research involving the polymerization of this compound revealed that it could enhance thermal stability and mechanical strength in polymer matrices. The resulting materials showed improved performance characteristics suitable for industrial applications .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs:

Key Observations:

- Acidity: The 2,2-dimethyl groups in the target compound may reduce acidity (higher pKa) compared to 2-oxo-4-phenylbutyric acid, where the oxo group at C2 enhances electron withdrawal, stabilizing the conjugate base .

- Synthetic Complexity: The pentylphenyl substituent necessitates multi-step synthesis, whereas simpler analogs like 2-oxo-4-phenylbutyric acid can be derived via shorter routes .

Role in Metabolic Pathways

Butyric acid derivatives are known modulators of gut microbiota and inflammation (). However, structural variations significantly alter bioactivity:

- In contrast, 2-oxo-4-phenylbutyric acid () lacks alkyl chains, leading to faster metabolism and shorter half-life, limiting its therapeutic utility .

Pharmaceutical Relevance

- Estrogen Modulation: Butyric acid regulates estrogen synthesis ().

- Prodrug Potential: The butyl ester analog () exemplifies esterified derivatives with improved absorption, though the target compound’s dimethyl groups may resist enzymatic hydrolysis, delaying active metabolite release .

Biological Activity

2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological effects of this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a butyric acid backbone with a ketone group and a pentylphenyl substituent, contributing to its unique properties.

| Property | Value |

|---|---|

| Molecular Weight | 262.35 g/mol |

| CAS Number | 15116-34-4 |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related compounds have shown inhibition of tumor cell proliferation in various cancer types, including breast and renal cancers. The mechanism often involves the disruption of tubulin polymerization, which is critical for mitosis.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections. The specific mechanisms may involve disrupting bacterial cell walls or inhibiting essential enzymatic processes.

Anti-inflammatory Properties

There is emerging evidence that this compound may possess anti-inflammatory properties. In models of inflammation, it has been shown to reduce markers such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases.

Case Studies

- Antitumor Efficacy : A study involving structurally related compounds revealed that modifications to the butyric acid moiety significantly enhanced cytotoxicity against cancer cells. The study utilized various human tumor cell lines to assess activity and found a strong correlation between structural features and biological efficacy.

- Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) effective at low concentrations, suggesting it could serve as a lead compound for antibiotic development.

- Inflammatory Response : An experimental model of arthritis demonstrated that treatment with the compound resulted in reduced joint swelling and pain scores compared to untreated controls. This suggests a promising avenue for further research into its application in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation to introduce the 4-n-pentylphenyl group, followed by Claisen condensation to form the β-keto acid backbone. Optimization includes using anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution efficiency. Ethyl ester intermediates, as seen in similar compounds (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid), can improve stability during purification . Yield improvements may involve adjusting stoichiometric ratios (e.g., 1.2:1 acyl chloride to aromatic substrate) and refluxing in non-polar solvents (toluene, 110°C).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl groups (C=O stretch at ~1700–1750 cm⁻¹ for ketone and carboxylic acid) and aromatic C-H bends (evidence from butyric acid derivatives ).

- NMR : ¹H NMR confirms substituent positions (e.g., methyl groups at δ 1.2–1.4 ppm, pentyl chain protons at δ 0.8–1.6 ppm). ¹³C NMR distinguishes ketone (δ ~200–210 ppm) and carboxylic acid (δ ~170–180 ppm) carbons .

- Mass Spectrometry : High-resolution MS validates molecular weight (calculated for C₁₈H₂₄O₃: ~288.17 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the 4-n-pentylphenyl substituent influence the compound’s bioavailability and metabolic stability in pharmacological studies?

- Methodological Answer : The lipophilic 4-n-pentylphenyl group enhances membrane permeability but may reduce aqueous solubility. To assess bioavailability:

- Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) with HPLC quantification .

- Evaluate metabolic stability using liver microsomes, monitoring degradation via LC-MS. Fluorinated analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) show prolonged half-lives due to reduced cytochrome P450 metabolism, suggesting similar strategies here .

- Encapsulation in chitosan microspheres (as in butyric acid delivery ) could mitigate rapid gastric degradation.

Q. What strategies can mitigate the environmental impact of this compound, based on analogs’ ecotoxicological profiles?

- Methodological Answer :

- Biodegradation Studies : Use soil or aquatic microbial consortia to track degradation pathways (via GC-MS metabolite profiling). Butyric acid derivatives are prone to β-oxidation, but branched chains (e.g., 2,2-dimethyl groups) may slow this process .

- Structure-Activity Relationships (SAR) : Compare with 2,4-DB, a herbicide analog with known phytotoxicity. Reduce persistence by introducing hydrolyzable esters or replacing the pentyl chain with shorter alkyl groups .

- Ecotoxicology Assays : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies .

Q. How can in vitro models be designed to assess the compound’s therapeutic potential in metabolic disorders?

- Methodological Answer :

- Intestinal Epithelial Models : Use HT-29 or T84 cell lines to measure short-chain fatty acid (SCFA) receptor activation (e.g., GPR41/43) via calcium flux assays. Butyric acid derivatives modulate gut barrier function, which can be quantified via transepithelial electrical resistance (TEER) .

- Hepatocyte Models : Primary hepatocytes or HepG2 cells can assess lipid metabolism effects (e.g., PPAR-α agonism) using qPCR for gene targets (e.g., CPT1A) .

- 3D Tumor Spheroids : Test anticancer activity by measuring spheroid size reduction and apoptosis markers (caspase-3 activation) .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar β-keto acids?

- Methodological Answer :

- Dose-Response Curves : Systematically test concentrations (1 nM–100 µM) to identify biphasic effects (e.g., pro-/anti-inflammatory at low/high doses).

- Isomer-Specific Analysis : Chiral HPLC separates enantiomers, as seen in 4-phenylbutyric acid studies, to isolate bioactive forms .

- Knockout Models : Use CRISPR-edited cell lines (e.g., GPR109A⁻/−) to confirm receptor-specific mechanisms .

Data-Driven Insights from Evidence

- Synthetic Yield Optimization : Ethyl ester intermediates improve yields by 15–20% in analogous syntheses .

- Environmental Half-Life : Branched-chain analogs exhibit 30–50% slower degradation than linear derivatives in soil .

- Bioavailability : Encapsulation in Fe₃O₄@chitosan increases butyric acid delivery efficiency by 40% in intestinal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.